N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves the reaction between an indole derivative and an acylating agent. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The ethenyloxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of cellular processes and signaling pathways.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on cellular signaling pathways and gene expression contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole core but has different substituents, leading to distinct biological activities.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with unique substituents that confer different chemical and biological properties.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds are designed as tubulin polymerization inhibitors and have shown potential as anticancer agents.
Uniqueness
N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-13-12-21-20(24)19(23)17-15-10-6-7-11-16(15)22-18(17)14-8-4-3-5-9-14/h2-11,22H,1,12-13H2,(H,21,24) |
InChI Key |
YDXMTUSVRWQFOB-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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